9-(cyclohexylmethyl)-2-(1H-imidazol-5-ylmethyl)-2,9-diazaspiro[4.5]decane
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Overview
Description
9-(cyclohexylmethyl)-2-(1H-imidazol-5-ylmethyl)-2,9-diazaspiro[4The compound features a unique spiro[4.5]decanone core, which is known for its chiral nature and ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(cyclohexylmethyl)-2-(1H-imidazol-5-ylmethyl)-2,9-diazaspiro[4One common approach is to start with a suitable spirocyclic precursor and perform a series of functional group transformations to achieve the desired structure .
Industrial Production Methods
These methods would typically include steps such as large-scale reactions, purification processes, and quality control measures to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
9-(cyclohexylmethyl)-2-(1H-imidazol-5-ylmethyl)-2,9-diazaspiro[4.5]decane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
9-(cyclohexylmethyl)-2-(1H-imidazol-5-ylmethyl)-2,9-diazaspiro[4.5]decane has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a prolyl hydroxylase domain (PHD) inhibitor, which can be used to treat conditions such as anemia and ischemia-related diseases.
Biological Research: It is used to investigate the role of hypoxia-inducible factors (HIFs) in cellular processes and disease mechanisms.
Industrial Applications: The compound’s unique structure makes it a valuable tool for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(cyclohexylmethyl)-2-(1H-imidazol-5-ylmethyl)-2,9-diazaspiro[4.5]decane involves its interaction with prolyl hydroxylase enzymes. By inhibiting these enzymes, the compound can stabilize hypoxia-inducible factor (HIF) subunits, leading to the upregulation of erythropoietin (EPO) and other proteins involved in the hypoxic response . This mechanism is particularly relevant for the treatment of anemia and other conditions related to low oxygen levels .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic PHD inhibitors, such as those with different substituents on the spiro[4.5]decanone core . Examples include:
- Spiro[4.5]decanone derivatives with various alkyl or aryl groups.
- Compounds with different heterocyclic moieties, such as pyridine or pyrazole .
Uniqueness
The uniqueness of 9-(cyclohexylmethyl)-2-(1H-imidazol-5-ylmethyl)-2,9-diazaspiro[4.5]decane lies in its specific combination of functional groups and its ability to selectively inhibit PHD enzymes. This selectivity makes it a promising candidate for therapeutic applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
9-(cyclohexylmethyl)-2-(1H-imidazol-5-ylmethyl)-2,9-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4/c1-2-5-17(6-3-1)12-22-9-4-7-19(14-22)8-10-23(15-19)13-18-11-20-16-21-18/h11,16-17H,1-10,12-15H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSGWVGGOWMNJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCC3(C2)CCN(C3)CC4=CN=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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